REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].[CH3:9]O>>[CH3:9][O:7][C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:8]
|
Name
|
formula 6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
another to be dissolved in an 1 L round-bottom flask
|
Type
|
CUSTOM
|
Details
|
to be reacted
|
Type
|
CUSTOM
|
Details
|
After the solvent is removed by vacuum
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
ADDITION
|
Details
|
the residue from which is diluted in EtOAc
|
Type
|
CUSTOM
|
Details
|
to be moved to a separatory funnel
|
Type
|
WASH
|
Details
|
washed in turn with ice water and 5% of sodium bicarbonate (NaHCO3) aqueous solution, with pH
|
Type
|
CUSTOM
|
Details
|
After moisture in the funnel is removed by MgSO4
|
Type
|
FILTRATION
|
Details
|
the residue having been filtered
|
Type
|
CUSTOM
|
Details
|
vacuum evaporated
|
Type
|
CUSTOM
|
Details
|
is separated by flash chromatography (hexanes: EtOAc=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 162 mmol | |
AMOUNT: MASS | 20.53 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |